molecular formula C17H14N2O3S2 B15034343 (2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B15034343
M. Wt: 358.4 g/mol
InChI Key: JQXZMJWQWIQLOE-JXMROGBWSA-N
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Description

(2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Phenylprop-2-enamide Moiety: The final step involves the coupling of the methanesulfonyl benzothiazole with cinnamic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to the corresponding alkane.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The methanesulfonyl group may enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    Methanesulfonyl Derivatives: Compounds containing the methanesulfonyl group, often used in medicinal chemistry.

    Phenylprop-2-enamide Derivatives: Compounds with similar structural motifs, used in various chemical and biological applications.

Uniqueness

(2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE is unique due to the combination of the benzothiazole core, methanesulfonyl group, and phenylprop-2-enamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H14N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)/b10-7+

InChI Key

JQXZMJWQWIQLOE-JXMROGBWSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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